molecular formula C8H10ClNO3 B2820139 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1187582-46-2

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2820139
CAS No.: 1187582-46-2
M. Wt: 203.62
InChI Key: WOZAHQQCPPHOIG-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol. This compound is characterized by the presence of a hydroxyl group, a pyridine ring substituted with a methyl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine as the primary starting material.

    Hydroxylation: The pyridine ring undergoes hydroxylation to introduce the hydroxyl group at the 2-position.

    Acetic Acid Addition: The acetic acid moiety is introduced through a reaction with acetic anhydride or acetyl chloride under acidic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum efficiency.

    Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-oxo-2-(4-methylpyridin-2-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(4-methylpyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride is utilized in several scientific research fields:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Biochemical Assays: Used in assays to study enzyme kinetics and interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-chloropyridin-2-yl)acetic acid hydrochloride
  • 2-Hydroxy-2-(4-ethylpyridin-2-yl)acetic acid hydrochloride
  • 2-Hydroxy-2-(4-phenylpyridin-2-yl)acetic acid hydrochloride

Comparison

  • Structural Differences : The presence of different substituents on the pyridine ring (e.g., chlorine, ethyl, phenyl) distinguishes these compounds from 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride.
  • Chemical Properties : These structural differences lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity : The unique substituents can result in different biological activities and therapeutic potentials.

Properties

IUPAC Name

2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-2-3-9-6(4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZAHQQCPPHOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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